1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-amino-3H-benzimidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5(13)6-2-3-7-8(4-6)12-9(10)11-7/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
ASVPUUDJBLBNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethylformamide, and catalysts like palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical studies to understand its interactions with biological macromolecules like DNA and proteins.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and inhibition of DNA replication . It also interacts with enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone and related compounds:
Key Observations :
- Amino Group Impact: The amino group in the target compound improves solubility and hydrogen-bonding capacity compared to non-amino analogs like 1-(1H-Benzo[d]imidazol-5-yl)ethanone .
- Nitro Substitution : Nitro-containing derivatives (e.g., ) exhibit enhanced electrophilicity but higher toxicity, limiting therapeutic use.
- Heterocyclic Extensions : Compounds with fused or appended heterocycles (e.g., oxadiazole in ) show broader pharmacological profiles but require complex synthesis.
Key Findings :
- The amino group in benzimidazole derivatives correlates with antimicrobial efficacy, as seen in homodrimane sesquiterpenoid-benzimidazole hybrids .
- Nitro groups enhance antiglycation activity but introduce toxicity risks (e.g., H302, H315 hazards in ).
Critical Analysis :
Biological Activity
1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety with an ethanone functional group at the 5-position and an amino group at the 2-position. This unique structure contributes to its pharmacological properties.
Biological Activities
This compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Similar benzimidazole derivatives have shown promise in anticancer applications, suggesting that this compound may also possess similar properties .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- DNA Interaction : The compound has been observed to interact with DNA, exhibiting peroxide-mediated cleavage properties. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, including α-glucosidase, which is important in carbohydrate metabolism .
Synthesis Methods
Several synthesis methods for this compound have been developed. These methods typically involve the following steps:
- Formation of Benzimidazole Core : The initial step involves creating the benzimidazole structure through cyclization reactions.
- Functionalization : Subsequent reactions introduce the ethanone and amino groups, enhancing the compound's biological activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1H-benzimidazol-2-yl)ethanone | Benzimidazole core with ethanone | Exhibits potent anticancer activity |
| 2-(1-propylbenzimidazol-2-yl)ethanamine | Propyl substitution on the benzimidazole | Enhanced solubility and bioavailability |
| 4-amino(1H-benzimidazol)-6-imino derivatives | Variations in functional groups | Potential for diverse biological activities |
| 1-(2-methylbenzimidazol)-3-carboxylic acid | Carboxylic acid functionalization | Known for anti-inflammatory properties |
Case Studies and Research Findings
Research has indicated that derivatives of benzimidazole compounds often exhibit a range of pharmacological effects. For instance:
- A study highlighted the synthesis of new benzimidazole derivatives that showed significant inhibitory activity against bacterial strains, reinforcing the potential of related compounds as antimicrobial agents .
- Another research effort focused on designing ligands based on benzimidazole scaffolds for therapeutic applications against tuberculosis, demonstrating their versatility in medicinal chemistry .
Q & A
Q. What are the established synthetic routes for 1-(2-amino-1H-benzo[d]imidazol-5-yl)ethanone, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step reactions involving condensation and substitution. For example, a common approach involves refluxing benzimidazole precursors with chloroacetyl chloride in dry dioxane under basic conditions for 6 hours, as seen in similar benzimidazole derivatives . Optimization strategies include adjusting solvent polarity (e.g., using dioxane or ethanol), varying reaction temperatures (80–100°C), and employing catalysts like anhydrous potassium carbonate to enhance substitution efficiency . Monitoring intermediates via TLC or HPLC ensures reaction progression .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the amino group (δ ~5–6 ppm for NH₂) and ethanone moiety (δ ~2.5 ppm for CH₃) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating tautomeric forms of the benzimidazole ring .
Q. How can researchers design preliminary biological activity screenings for this compound?
Initial screenings should focus on enzyme inhibition (e.g., tyrosine kinases) or cytotoxicity assays (e.g., MTT against cancer cell lines). Protocols involve:
- Preparing stock solutions in DMSO (<1% v/v to avoid solvent toxicity).
- Dose-response curves (0.1–100 μM) to determine IC₅₀ values.
- Positive controls (e.g., imatinib for kinase inhibition) to benchmark activity .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve systematic modifications:
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) at the benzimidazole 4-position to enhance electrophilic reactivity .
- Scaffold hybridization : Attaching thiazole or triazole moieties to improve binding affinity, as demonstrated in phenoxymethylbenzoimidazole hybrids .
- Computational docking : Prioritizing derivatives with predicted high binding scores to target proteins (e.g., EGFR) before synthesis .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
pH-dependent studies reveal protonation states of the amino and imidazole groups, affecting nucleophilicity. For example:
- At acidic pH (pH 3–5), the amino group becomes protonated, reducing its participation in hydrogen bonding.
- Alkaline conditions (pH 8–10) deprotonate the imidazole ring, altering its electron density and reactivity in substitution reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. Molecular dynamics simulations model binding stability in enzyme active sites, with parameters adjusted for solvation effects and force fields (e.g., AMBER) .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may affect yields .
- Meta-analysis : Compare biological data across cell lines (e.g., HeLa vs. MCF-7) to identify cell-specific responses .
- Error quantification : Use statistical tools (e.g., ANOVA) to assess significance of divergent results .
Q. What methodologies improve the compound’s solubility and stability in formulation studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- pH-adjusted buffers : Maintain physiological pH (7.4) to prevent degradation of the ethanone group .
Q. How can degradation pathways be elucidated under stress conditions (e.g., light, heat)?
Q. What approaches are used to study multi-target interactions in complex biological systems?
- Network pharmacology : Map compound-protein interactions using databases like STRING or KEGG.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with multiple receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
